CEP-7055 - 402857-58-3

CEP-7055

Catalog Number: EVT-263593
CAS Number: 402857-58-3
Molecular Formula: C32H35N3O4
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CEP-18770 is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. Proteasome inhibitor CEP 18770 represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.
Synthesis Analysis

The synthesis of CEP-7055 involves several key steps:

  1. Starting Material Preparation: The synthesis begins with commercially available 5-hydroxyindole, which undergoes silylation using tert-butyldimethylsilyl chloride (TBSCl) to protect the hydroxyl group.
  2. N-Boc Protection: The hydroxyl group is then protected through N-Boc (tert-butoxycarbonyl) protection to yield tert-butyl 5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.
  3. Lithiation and Boronation: This intermediate undergoes lithiation followed by the addition of trimethylborate to form a boronic acid derivative.
  4. Palladium-Mediated Coupling: A palladium-catalyzed coupling reaction with 2-chloro-3-iodoquinoline results in another intermediate.
  5. Desilylation and Alkylation: Subsequent desilylation leads to the formation of tert-butyl 2-(2-chloro-3-quinolinyl)-5-hydroxy-1H-indole-1-carboxylate, which is then alkylated with N,N-dimethyl glycine ester.
  6. Final Hydrolysis: The final product is obtained through hydrolysis, yielding CEP-7055 as a yellow solid .
Molecular Structure Analysis

The molecular structure of CEP-7055 can be described in terms of its chemical formula and key structural features:

  • Chemical Formula: C18_{18}H22_{22}N2_{2}O4_{4}
  • Molecular Weight: Approximately 342.38 g/mol
  • Structural Features: The compound features a pyrrolocarbazole core fused with an isopropylmethoxy group and a dimethyl glycine ester moiety. This unique structure contributes to its potent inhibitory activity against vascular endothelial growth factor receptors .

Structural Data

PropertyValue
Molecular Weight342.38 g/mol
LogP3.56
SolubilitySoluble in DMSO
Chemical Reactions Analysis

CEP-7055 primarily functions through its ability to inhibit the activity of vascular endothelial growth factor receptors, particularly VEGF receptor 2 (KDR). The biochemical reactions involved include:

  1. Inhibition of Autophosphorylation: CEP-7055 inhibits VEGF-stimulated autophosphorylation of VEGF receptors in endothelial cells, which is crucial for angiogenesis.
  2. Dose-dependent Inhibition: The compound shows IC50_{50} values in the low nanomolar range (approximately 10 nM for VEGF-R2), indicating strong potency .
  3. Impact on Tumor Vasculature: In preclinical models, treatment with CEP-7055 resulted in significant reductions in microvessel density within tumors, demonstrating its efficacy as an antiangiogenic agent .
Mechanism of Action

The mechanism of action for CEP-7055 involves several steps:

  1. Binding to Kinase Domains: CEP-7055 binds to the kinase domains of vascular endothelial growth factor receptors, preventing their activation by VEGF.
  2. Blocking Signal Transduction: By inhibiting receptor activation, CEP-7055 disrupts downstream signaling pathways critical for endothelial cell proliferation and migration.
  3. Reduction of Angiogenesis: This blockade leads to decreased angiogenesis, resulting in reduced tumor growth and metastasis .

Key Data

  • IC50_{50} Values:
    • VEGF-R2/KDR: ~10 nM
    • VEGF-R1/FLT-1: ~12 nM
    • VEGF-R3/FLT-4: ~17 nM
Physical and Chemical Properties Analysis

CEP-7055 exhibits several notable physical and chemical properties:

These properties make CEP-7055 suitable for formulation into oral dosage forms for therapeutic use .

Applications

CEP-7055 has significant potential applications in scientific research and clinical settings:

  1. Cancer Treatment: Due to its potent antiangiogenic properties, CEP-7055 is being investigated as a treatment option for various cancers where angiogenesis plays a critical role in tumor progression.
  2. Preclinical Studies: It has shown efficacy in reducing tumor growth across multiple cancer models, including melanoma, glioblastoma, lung carcinoma, and breast carcinoma .
  3. Clinical Trials: CEP-7055 has entered Phase I clinical trials aimed at evaluating its safety and efficacy in cancer patients .
Mechanistic Insights into CEP-7055 as a Pan-VEGF Receptor Tyrosine Kinase Inhibitor

Molecular Targets and Binding Affinity Profiling Across VEGF Receptor Isoforms

CEP-7055 is the orally bioavailable N,N-dimethylglycine ester prodrug of CEP-5214, a fully synthetic fused pyrrolocarbazole compound designed as a potent pan-inhibitor of vascular endothelial growth factor receptors (VEGFRs). Biochemical kinase assays demonstrate that the active moiety, CEP-5214, exhibits potent inhibitory activity against all three major VEGFR isoforms with low nanomolar half-maximal inhibitory concentration (IC50) values. Specifically, it inhibits VEGFR-1 (FLT-1) with an IC50 of 12 nM, VEGFR-2 (KDR/FLK-1) with an IC50 of 18 nM, and VEGFR-3 (FLT-4) with an IC50 of 17 nM [1] [7] [8]. This balanced inhibition profile across the VEGFR family is significant because these receptors collectively mediate critical angiogenic processes: VEGFR-2 is the primary mitogenic signal transducer for endothelial cell proliferation and migration; VEGFR-1 modulates monocyte migration and vascular permeability; and VEGFR-3 is essential for lymphangiogenesis [3] [7]. The compound's ability to simultaneously target these key kinases disrupts multiple facets of tumor angiogenesis.

Table 1: Binding Affinity Profiling of CEP-5214 (Active Moiety) Across VEGF Receptor Isoforms

VEGF Receptor IsoformAlternative NameIC₅₀ (nM)Primary Biological Function
VEGFR-1FLT-112Monocyte migration, vascular permeability
VEGFR-2KDR/FLK-18-18Endothelial cell proliferation, migration, survival (Primary mitogenic signal)
VEGFR-3FLT-44-17Lymphangiogenesis

Structural Determinants of CEP-7055 Selectivity for FLT-1, KDR, and FLT-4 Kinase Domains

The high-affinity binding of CEP-5214 to VEGFR tyrosine kinases is governed by specific molecular interactions within the ATP-binding pocket of the kinase domains, facilitated by its unique indenopyrrolocarbazole chemical scaffold. Structure-activity relationship (SAR) studies identified the isopropoxymethyl substituent at the C9 position (R9) and the 3-hydroxypropyl group at the N12 position as critical for optimal potency and kinase selectivity [7] [4]. The isopropoxymethyl group provides steric and electronic complementarity to a hydrophobic region within the kinase active site, while the oxygen atom of the ether linker forms a key hydrogen bond with a conserved residue (likely a backbone NH group) [7]. Increasing the size of the R9 alkoxy group (e.g., to n-propoxymethyl or n-butoxymethyl) or introducing alpha-methyl branching significantly reduced VEGFR-2 inhibitory activity, highlighting the precision of the steric requirements [7]. Furthermore, replacing the ether oxygen with sulfur (thioether analogues) markedly diminished potency, underscoring the essential role of the oxygen atom for hydrogen bonding [7]. The N12 hydroxypropyl side chain enhances interactions, likely through hydrogen bonding or polar contacts with residues in the kinase hinge region or flanking areas. This combined substitution pattern (R9 isopropoxymethyl and N12 hydroxypropyl) confers excellent selectivity for VEGFRs over numerous other tyrosine and serine/threonine kinases, including Protein Kinase C (PKC), Tie2, TrkA, CDK1, p38, JNK, and the Insulin Receptor Kinase (IRK) [4] [7].

Table 2: Kinase Selectivity Profile of CEP-5214

KinaseIC₅₀ (nM)ClassificationImplication of Inhibition
VEGFR-1 (FLT-1)12-16Receptor Tyrosine KinaseAnti-angiogenic, reduces permeability
VEGFR-2 (KDR)8-18Receptor Tyrosine KinasePrimary anti-angiogenic, anti-tumor
VEGFR-3 (FLT-4)4-17Receptor Tyrosine KinaseAnti-lymphangiogenic
PKC>10,000Serine/Threonine KinaseNot significantly inhibited
Tie2>10,000Receptor Tyrosine KinaseNot significantly inhibited
TrkA>10,000Receptor Tyrosine KinaseNot significantly inhibited
CDK1>10,000Serine/Threonine KinaseNot significantly inhibited
p38>10,000Serine/Threonine KinaseNot significantly inhibited
JNK>10,000Serine/Threonine KinaseNot significantly inhibited
Insulin Receptor Kinase (IRK)>10,000Receptor Tyrosine KinaseNot significantly inhibited

Downstream Signaling Modulation: Suppression of VEGF-Induced Autophosphorylation and Angiogenic Cascade Activation

CEP-5214 potently disrupts the VEGF signaling cascade at its inception by inhibiting ligand-induced receptor autophosphorylation, the critical initial step in pathway activation. In cellular assays using human umbilical vein endothelial cells (HUVECs), CEP-5214 inhibited VEGF-stimulated autophosphorylation of VEGFR-2 with an IC50 of approximately 10 nM [1] [8]. Equivalent potency (IC50 ~10 nM) was observed against murine VEGFR-2 (FLK-1) autophosphorylation in transformed SVR endothelial cells, confirming activity across species relevant to preclinical models [1]. This direct blockade of receptor activation translates into profound inhibition of downstream angiogenic processes in vitro and ex vivo. At low nanomolar concentrations, CEP-5214 dose-dependently inhibited capillary tube formation by HUVECs plated on Matrigel, a key in vitro model of endothelial cell morphogenesis and network formation [1] [8]. Furthermore, it significantly suppressed microvessel outgrowth in the ex vivo rat aortic ring explant assay, a more complex model involving the sprouting of new vessels from existing vascular tissue [1] [7]. Crucially, this potent antiangiogenic activity was achieved without apparent cytotoxicity in these assays, indicating a specific effect on VEGF-dependent signaling pathways rather than generalized cell death [1]. In vivo confirmation of this mechanism was demonstrated by oral administration of CEP-7055, which led to a rapid and reversible inhibition of VEGFR-2 (FLK-1) phosphorylation in murine lung tissues [1] [3]. Chronic oral dosing of CEP-7055 in tumor-bearing mice resulted in significant reductions in intratumoral microvessel density (as measured by CD34 and Factor VIII staining), ranging from 22% to 38% compared to controls, directly linking target inhibition to suppression of tumor angiogenesis [1] [8]. This reduction in vascular supply correlated with marked increases in tumor cell apoptosis, ultimately driving significant antitumor efficacy across diverse xenograft models [1] [3] [8].

Table 3: Functional Consequences of VEGFR Inhibition by CEP-5214/CEP-7055

Biological Process/AssaySystemKey FindingReference
VEGFR-2 AutophosphorylationVEGF-stimulated HUVECsIC₅₀ ≈ 10 nM [1]
VEGFR-2 (FLK-1) AutophosphorylationVEGF-stimulated SVR cellsIC₅₀ ≈ 10 nM (Equivalent to human) [1]
Capillary Tube FormationHUVECs on MatrigelDose-dependent inhibition at low nM concentrations [1] [8]
Microvessel OutgrowthEx vivo rat aortic ring explantDose-dependent inhibition at low nM concentrations [1] [7]
Intratumoral Microvessel DensityMultiple human tumor xenografts (SC)22-38% reduction (CD34/Factor VIII staining) vs. controls [1] [8]
Tumor Cell ApoptosisMultiple human tumor xenografts (SC)Marked increase associated with reduced microvessel density [1] [8]

Properties

CAS Number

402857-58-3

Product Name

CEP-7055

IUPAC Name

3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate

Molecular Formula

C32H35N3O4

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37)

InChI Key

UHEBDUAFKQHUBV-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

CEP 7055
CEP-7055
CEP7055
N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este

Canonical SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.